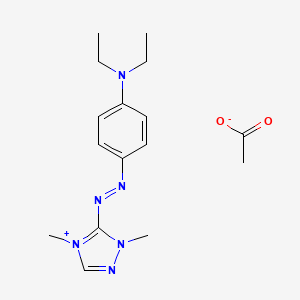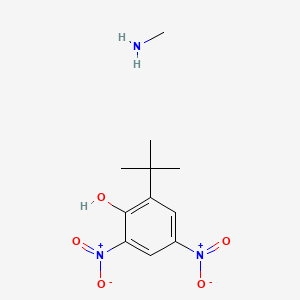
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane is an organometallic compound with the molecular formula C40H82O5Sn2. It is known for its unique structure, which includes two tin atoms connected by oxygen atoms and alkyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-tetrabutyl-1,3-bis(tetradecyloxy)distannoxane typically involves the reaction of tetrabutylstannane with tetradecyloxy compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include toluene and hexane, and the reaction is often catalyzed by acids or bases to facilitate the formation of the distannoxane linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified using techniques like distillation and recrystallization to achieve the desired purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Material Science: The compound is explored for its potential in creating novel materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential as an antimicrobial agent and its effects on biological systems.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1,3,3-tetrabutyl-1,3-bis(tetradecyloxy)distannoxane involves its interaction with molecular targets through its tin atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,3,3-Tetrabutyl-1,3-bis(trichloroacetyl)distannoxane
- 1,1,3,3-Tetrabutyl-1,3-bis(hexyloxy)distannoxane
- 1,1,3,3-Tetrabutyl-1,3-bis(oxododecyl)distannoxane
Uniqueness
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane is unique due to its specific alkyl groups and the resulting properties. Its structure allows for specific interactions in catalysis and material science applications that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
84787-74-6 |
|---|---|
Molekularformel |
C44H94O3Sn2 |
Molekulargewicht |
908.6 g/mol |
IUPAC-Name |
dibutyl-[dibutyl(tetradecoxy)stannyl]oxy-tetradecoxystannane |
InChI |
InChI=1S/2C14H29O.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;4*1-3-4-2;;;/h2*2-14H2,1H3;4*1,3-4H2,2H3;;;/q2*-1;;;;;;2*+1 |
InChI-Schlüssel |
LKHTYEXCONZOSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCO[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



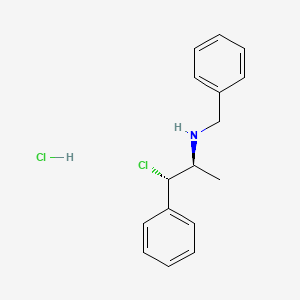

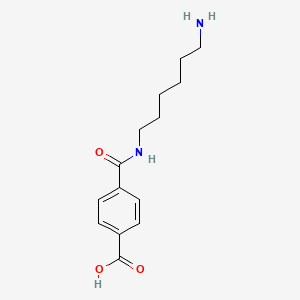
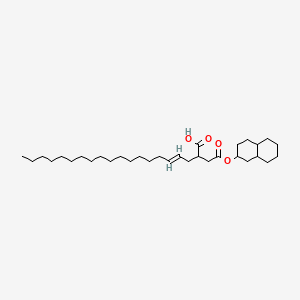


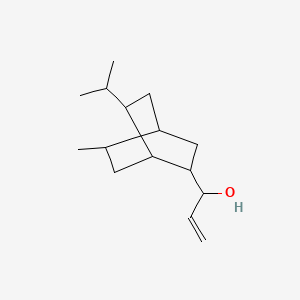
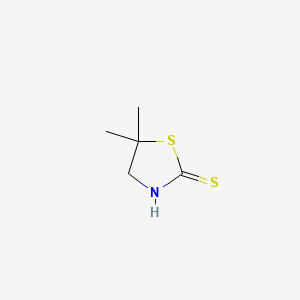
![4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline](/img/structure/B12681735.png)

![1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)
